molecular formula C17H26N2O2 B4249808 (2S)-1-(1-adamantylacetyl)pyrrolidine-2-carboxamide

(2S)-1-(1-adamantylacetyl)pyrrolidine-2-carboxamide

Cat. No.: B4249808
M. Wt: 290.4 g/mol
InChI Key: QKUJXFGEKIXKKQ-ZZTKBFGJSA-N
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Description

(2S)-1-(1-adamantylacetyl)pyrrolidine-2-carboxamide: is a synthetic organic compound characterized by the presence of an adamantyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(1-adamantylacetyl)pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Adamantylacetyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts acylation reaction, where adamantane is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling with Pyrrolidine: The adamantylacetyl intermediate is then coupled with pyrrolidine-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(1-adamantylacetyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The adamantyl group can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2S)-1-(1-adamantylacetyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of (2S)-1-(1-adamantylacetyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance and hydrophobic interactions, while the pyrrolidine ring can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(1-adamantylacetyl)pyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.

    (2S)-1-(1-adamantylacetyl)pyrrolidine-2-amine: Similar structure but with an amine group instead of an amide.

    (2S)-1-(1-adamantylacetyl)pyrrolidine-2-ethanol: Similar structure but with an alcohol group instead of an amide.

Uniqueness

(2S)-1-(1-adamantylacetyl)pyrrolidine-2-carboxamide is unique due to its specific combination of the adamantyl group and the pyrrolidine ring, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-1-[2-(1-adamantyl)acetyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c18-16(21)14-2-1-3-19(14)15(20)10-17-7-11-4-12(8-17)6-13(5-11)9-17/h11-14H,1-10H2,(H2,18,21)/t11?,12?,13?,14-,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUJXFGEKIXKKQ-ZZTKBFGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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